![molecular formula C18H17N3O3 B2999771 2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-39-9](/img/structure/B2999771.png)

2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

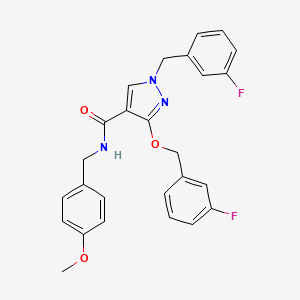

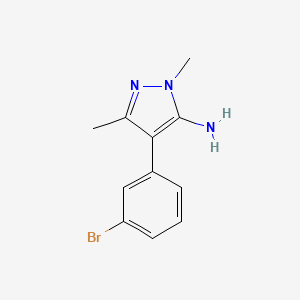

Compounds like this one, which contain a pyrimidine ring, are common in many biological molecules, such as the nucleotides cytosine, thymine, and uracil . Pyrimidines can have various substituents, leading to a wide range of potential properties and uses.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, cyclization, condensation, and other chemical techniques . The exact method would depend on the specific substituents desired on the pyrimidine ring.Molecular Structure Analysis

The molecular structure of a compound like this would be analyzed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, depending on their specific substituents. For example, they might undergo substitution reactions, redox reactions, or reactions involving the nitrogen atoms in the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its specific structure and substituents. These might include its solubility in various solvents, its melting point and boiling point, and its reactivity with other chemicals .Applications De Recherche Scientifique

Chemical Synthesis and Modification

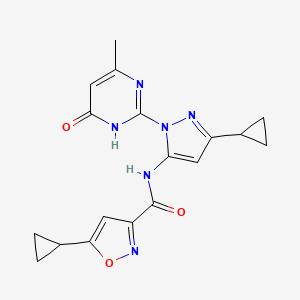

Researchers have explored the synthesis and chemical modification of pyrido[1,2-a]pyrimidine derivatives to optimize their biological properties. The methylation of the pyridine moiety and modification at different positions of the pyrido[1,2-a]pyrimidine nucleus aim to enhance analgesic properties. The synthesis involves the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, obtained from the condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate. The modification has shown increased biological activity in para-substituted derivatives, recommending further research for potential new analgesics (Ukrainets et al., 2015).

Antifungal and Antimicrobial Activities

Some studies focus on the antifungal and antimicrobial activities of pyrido[1,2-a]pyrimidine derivatives. For instance, the synthesis of new pyrido[2,3-d]pyrimidines from specific pyridine-carboxamide precursors has been conducted, showing significant antifungal activities for some synthesized compounds. This suggests potential applications in developing new antifungal agents (Hanafy, 2011).

Interaction with DNA

The interaction of pyrido[1,2-a]pyrimidine derivatives with DNA has also been investigated. Studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride have shown that they might interact with DNA through a groove mode of binding. This interaction is facilitated by hydrogen bonds, highlighting the potential for these compounds to act as molecular tools in studying DNA interactions and possibly in the development of new therapeutic agents (Zhang et al., 2013).

Material Science Applications

In material science, pyrido[1,2-a]pyrimidine derivatives have been utilized in the synthesis of aromatic polyamides and polyimides, showcasing their importance in polymer chemistry. These compounds serve as monomers for synthesizing polyamides and polyimides with high thermal stability and solubility in various polar solvents. Such polymers have potential applications in the development of high-performance materials due to their excellent thermal properties and solubility characteristics (Yang & Lin, 1995).

Mécanisme D'action

Target of Action

The primary target of this compound is the HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway . This pathway is responsible for the synthesis of cholesterol and other isoprenoids in the body .

Mode of Action

The compound acts as a selective, competitive inhibitor of the HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of the HMG-CoA reductase disrupts the mevalonate pathway , leading to a decrease in the production of cholesterol and other isoprenoids . This can have downstream effects on various cellular processes that rely on these molecules, including membrane integrity and protein prenylation.

Result of Action

The primary result of the compound’s action is the lowering of both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . This can help reduce the risk of atherosclerosis and other cardiovascular diseases.

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of the compound . For instance, its viscosity changes with temperature, which could potentially affect its absorption and distribution within the body .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-7-6-10-21-15(11)20-17(23)14(18(21)24)16(22)19-12(2)13-8-4-3-5-9-13/h3-10,12,23H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWPOTPBNGEDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NC(C)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)

![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)

![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)